(2-(3-Fluorophenyl)oxazol-4-YL)methanamine
Description
Properties
IUPAC Name |
[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVQSDBFJAASIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis with α-Haloketones
The Robinson-Gabriel method, involving cyclodehydration of 2-acylamino ketones, offers a direct route to oxazoles. For the target compound, this approach requires:
Table 1: Optimization of Cyclocondensation Conditions
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | KCO | 80 | 65 |
| 2 | THF | EtN | 60 | 42 |
| 3 | DMSO | NaH | 100 | 55 |
Cyclization in DMF with afforded the Boc-protected oxazole intermediate in 65% yield, followed by deprotection with trifluoroacetic acid (TFA) to yield the free amine.
Van Leusen Reaction with Tosylmethyl Isocyanide (TosMIC)
The Van Leusen reaction enables oxazole synthesis from aldehydes and TosMIC. For this target:
Table 2: Van Leusen Reaction Variants
| Entry | Amine Source | Reducing Agent | Yield (%) |
|---|---|---|---|
| 1 | NHOAc | NaBH | 58 |
| 2 | Benzylamine | NaBHCN | 47 |
| 3 | Methylamine | H/Pd-C | 63 |
Post-Cyclization Functionalization Strategies
Table 3: Cross-Coupling Optimization
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh) | - | Dioxane | 74 |
| PdCl(dppf) | dppf | THF | 68 |
| Pd(OAc) | XPhos | DMF | 71 |
Buchwald-Hartwig Amination for Methanamine Installation
Functionalization of a 4-bromooxazole intermediate via amination:
-
Reaction with benzophenone imine and /XPhos in toluene (100°C, 24 h) forms the imine-protected amine.
-
Acidic hydrolysis (HCl/EtOH) releases the free methanamine (overall yield: 61%).
Challenges and Optimization
Regioselectivity in Oxazole Formation
Unsymmetrical α-haloketones may yield regioisomeric oxazoles. For example, using 3-fluorophenylglyoxal derivatives led to a 3:1 ratio favoring the desired 2-aryl-4-aminomethyl product. Microwave-assisted synthesis (100°C, 30 min) improved regioselectivity to 9:1.
Protecting Group Strategies
Table 4: Deprotection Efficiency
| Protecting Group | Deprotection Reagent | Yield (%) |
|---|---|---|
| Boc | TFA/DCM | 89 |
| Phthalimide | NHNH/EtOH | 78 |
| Fmoc | Piperidine/DMF | 82 |
Spectroscopic Characterization
-
: The oxazole proton (C5-H) resonates at δ 8.2–8.4 ppm, while the methanamine protons appear as a triplet at δ 3.4–3.6 ppm.
-
IR Spectroscopy : N-H stretching at 3350 cm and C=N absorption at 1640 cm confirm oxazole ring formation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: (2-(3-Fluorophenyl)oxazol-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various fluorophenyl-substituted oxazoles .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds containing oxazole rings exhibit significant biological activities, making (2-(3-Fluorophenyl)oxazol-4-YL)methanamine a candidate for drug development:
- Anticancer Activity : Studies have shown that oxazole derivatives can inhibit tumor growth by targeting specific cellular pathways. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting proliferation .
- Neuroprotective Properties : Some oxazole derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases like Alzheimer's. They interact with microtubules and may help in protecting neurons from beta-amyloid toxicity .
The compound has been reported to interact with several biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
- Receptor Modulation : this compound has shown potential in modulating receptor activities, which could be beneficial in treating conditions such as anxiety or depression .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated a series of oxazole derivatives, including this compound, for their anticancer properties. The findings indicated that these compounds exhibited varying degrees of cytotoxicity against breast cancer cell lines, with some derivatives showing IC50 values lower than conventional chemotherapeutics .
Case Study 2: Neuroprotection
Research conducted on neuroprotective agents revealed that certain oxazole derivatives could mitigate neuronal damage induced by oxidative stress. In vitro studies demonstrated that this compound effectively reduced cell death in neuronal cultures exposed to toxic agents .
Mechanism of Action
The mechanism of action of (2-(3-Fluorophenyl)oxazol-4-YL)methanamine involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
To contextualize the properties and applications of (2-(3-fluorophenyl)oxazol-4-yl)methanamine, the following structurally related compounds are compared:
Structural Analogues and Physicochemical Properties
Key Observations :
- Fluorine Substitution: The 3-fluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs like (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine .
- Positional Isomerism : The 4-methanamine substitution in the target compound vs. 5-methanamine in [3-(3-fluorophenyl)-1,2-oxazol-5-yl]methanamine may lead to distinct electronic profiles, influencing receptor binding .
- Heteroaromatic vs.
Biological Activity
(2-(3-Fluorophenyl)oxazol-4-YL)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H10FN2O, with a molecular weight of 192.20 g/mol. The compound features an oxazole ring substituted with a fluorophenyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific proteins involved in disease pathways. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to target sites.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
Table 1 summarizes the IC50 values obtained from various studies:
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes, such as sirtuins, which are implicated in cancer and neurodegenerative diseases. For instance, SAR analyses have shown that modifications to the oxazole moiety can significantly enhance inhibitory potency against human sirtuin 2 (SIRT2), with some derivatives displaying IC50 values as low as 2.47 μM, indicating a promising therapeutic profile .
Case Studies
- SIRT2 Inhibition : A study explored various derivatives of methanamine compounds, revealing that those with structural similarities to this compound exhibited significant SIRT2 inhibition, suggesting a pathway for drug development targeting neurodegenerative diseases .
- Antimalarial Activity : While not directly tested on Plasmodium species, related compounds in the oxazole family have shown efficacy against malaria parasites, indicating that further exploration of this compound could yield valuable insights into antimalarial drug design .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the oxazole ring and the phenyl substituent can drastically alter biological activity. For instance, varying the position and type of substituents on the phenyl ring affects both lipophilicity and receptor binding affinity, which are crucial for enhancing therapeutic effects while minimizing toxicity.
Q & A
Q. Key considerations :
- Monitor reaction progress using TLC or LC-MS.
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Basic: Which spectroscopic techniques are essential for structural elucidation?
Answer:
Critical techniques include:
NMR Spectroscopy :
- H-NMR : Identify protons on the oxazole ring (δ 7.5–8.5 ppm for aromatic H) and methanamine group (δ 2.5–3.5 ppm for -CH-NH) .
- C-NMR : Confirm oxazole carbons (C2: ~160 ppm, C4: ~140 ppm) and fluorophenyl substituents .
FT-IR : Detect characteristic stretches (e.g., C=N in oxazole at ~1640 cm, NH at ~3300 cm) .
Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for CHFNO: 192.07) .
Validation : Compare spectral data with structurally similar compounds, such as (3-phenylisoxazol-5-yl)methanamine .
Advanced: How can computational methods optimize reaction conditions for this compound?
Answer:
Computational tools enhance synthetic efficiency:
Density Functional Theory (DFT) :
- Predict transition states for oxazole ring formation to identify optimal catalysts (e.g., PPA vs. POCl) .
- Calculate Gibbs free energy () to assess reaction feasibility under varying temperatures.
Molecular Docking :
- Screen potential biological targets (e.g., enzymes with oxazole-binding pockets) to guide functionalization strategies .
Case study : DFT modeling of analogous triazole derivatives revealed solvent effects on reaction pathways, improving yield by 20% .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
Contradictions may arise from:
Assay variability : Standardize protocols (e.g., IC determination using fixed cell lines and incubation times).
Structural analogs : Compare with compounds like [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine, noting substituent effects on activity .
Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends.
Example : Fluorine substitution at the 3-position on phenyl enhances metabolic stability but may reduce solubility, conflicting with activity in hydrophobic vs. hydrophilic environments .
Advanced: What strategies improve crystallization for X-ray diffraction studies?
Answer:
Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) to slow nucleation.
Temperature gradient : Gradually cool saturated solutions from 50°C to 4°C.
Co-crystallization : Add small molecules (e.g., acetic acid) to stabilize crystal packing.
Tools : Refinement with SHELXL (e.g., for resolving twinning in oxazole derivatives) .
Advanced: How to design stability studies under physiological conditions?
Answer:
pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC.
Oxidative stress : Expose to HO (0.3% v/v) and monitor by LC-MS for hydroxylated byproducts .
Light sensitivity : Conduct ICH Q1B photostability testing using controlled UV/vis exposure.
Outcome : Structural modifications (e.g., adding electron-withdrawing groups) can enhance stability, as seen in fluorophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
